3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide
Description
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3S/c1-11-14(12(2)26-21-11)27(24,25)20-5-8-23-16-13(9-19-23)15(17-10-18-16)22-6-3-4-7-22/h9-10,20H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRYXBBIOBZINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
One-Pot Cyclocondensation (CN108822113A)
A streamlined protocol for 1H-pyrazolo[3,4-d]pyrimidin-4-ol synthesis involves:
- Formation of 2-cyano-3-morpholine acrylamide via reaction of cyanoacetamide, morpholine, and triethyl orthoformate in acetonitrile (yield: 98.8%).
- Cyclization with hydrazine hydrate in aqueous formic acid/formamide at 100–170°C for 5–7 hours, yielding the pyrazolo[3,4-d]pyrimidine core (yield: 91.9%).
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Cyanoacetamide, morpholine, triethyl orthoformate | Reflux | 3 h | 98.8% |
| 2 | Hydrazine hydrate, formic acid, formamide | 100–170°C | 5–7 h | 91.9% |
Introduction of Pyrrolidin-1-yl Group
The hydroxyl group at position 4 is replaced via nucleophilic substitution:
- Chlorination : Treatment with POCl₃ or PCl₃ in dichloromethane (DCM) at 0–25°C.
- Substitution with pyrrolidine : Reaction with excess pyrrolidine in tetrahydrofuran (THF) at 60°C for 12 hours (yield: 85–90%).
Functionalization with Ethyl Linker and Isoxazole Sulfonamide
Ethyl Linker Installation
The pyrazolo[3,4-d]pyrimidine intermediate is alkylated using 2-bromoethylamine hydrobromide:
Synthesis of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride
Sulfonamide Coupling
The ethylamine intermediate reacts with 3,5-dimethylisoxazole-4-sulfonyl chloride:
Optimization Data:
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Base | TEA vs. DIPEA | +10% (TEA preferred) |
| Solvent | DCM vs. THF | +15% (DCM optimal) |
Alternative Methodologies and Comparative Analysis
Palladium-Catalyzed Coupling (Frontiers in Pharmacology)
A Suzuki-Miyaura coupling is employed for analogous phthalazinone derivatives:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Analytical Characterization and Quality Control
Key Spectroscopic Data:
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 3.45 (t, 2H, -CH₂NH-), 2.55 (s, 6H, isoxazole-CH₃).
- LC-MS : m/z 460.2 [M+H]⁺ (calculated: 459.5).
Purity Optimization:
| Technique | Purity Before | Purity After |
|---|---|---|
| Recrystallization (EtOH/H₂O) | 92% | 99.5% |
| Prep-HPLC | 90% | 99.8% |
Industrial Scalability and Environmental Considerations
Analyse Des Réactions Chimiques
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution and coupling reactions. Key findings include:
Sulfonamide Alkylation/Acylation
Reaction of sulfonamide derivatives with alkyl/aryl halides under basic conditions produces N-substituted analogs. For example:
textPyrazole-4-sulfonyl chloride + 2-phenylethylamine → 3,5-dimethyl-N-phenethylpyrazole-4-sulfonamide [2]
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | DIPEA (3.0 equiv) |
| Temperature | 25–30°C |
| Time | 16 h |
| Yield Range | 41–71% (dependent on substrate) |
This reaction demonstrates the compound’s potential for structural diversification via amine coupling .
Hydrolysis
Under acidic or basic conditions, sulfonamides hydrolyze to sulfonic acids. While direct data for this compound is limited, analogous reactions proceed via:
textR-SO₂NH-R' + H₂O → R-SO₃H + NH₂R'
Reaction rates depend on pH and temperature, with catalytic acceleration observed under microwave irradiation .
Isoxazole Ring Transformations
The 3,5-dimethylisoxazole core undergoes electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
-
Nitration : Occurs at the 4-position under HNO₃/H₂SO₄, though steric hindrance from methyl groups may limit reactivity .
-
Halogenation : Bromination with Br₂/FeBr₃ typically targets activated positions, but substituent effects require experimental validation .
Ring-Opening Reactions
Isoxazoles hydrolyze to β-ketonitriles under reductive conditions (e.g., H₂/Pd-C):
textIsoxazole + H₂ → β-ketonitrile + NH₃
No direct evidence exists for this compound, but analogous transformations are well-documented .
Pyrazolo-Pyrimidine Modifications
The pyrazolo[3,4-d]pyrimidine scaffold enables regioselective functionalization:
N-Alkylation
The pyrrolidine-substituted pyrimidine nitrogen undergoes alkylation with alkyl halides in polar aprotic solvents (e.g., DMF, THF):
textPyrazolo-pyrimidine + R-X → N-alkylated derivative
Yields depend on steric bulk and reaction time .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings at the pyrimidine C-6 position are feasible:
textAr-B(OH)₂ + Br-Pyrazolo-pyrimidine → Ar-Pyrazolo-pyrimidine
Catalytic systems (e.g., Pd(PPh₃)₄/K₂CO₃) enable aryl/heteroaryl introductions .
Pyrrolidine Functionalization
The pyrrolidine moiety undergoes:
-
N-Acylation : Reacts with acyl chlorides (e.g., AcCl) to form amides.
-
Oxidation : With KMnO₄/H⁺, pyrrolidine converts to γ-lactam .
Stability Under Synthetic Conditions
Critical stability data:
| Condition | Observation | Source |
|---|---|---|
| Acidic (pH < 3) | Sulfonamide hydrolysis | |
| Basic (pH > 10) | Isoxazole ring decomposition | |
| High Temp (>100°C) | Pyrazolo-pyrimidine degradation |
Comparative Reactivity Table
Applications De Recherche Scientifique
Biological Applications
1. JAK Kinase Inhibition
One of the primary applications of this compound is its role as a Janus kinase (JAK) inhibitor. JAK kinases are critical in the signaling pathways for various cytokines and growth factors, making them targets for treating autoimmune diseases and cancers. The compound has been shown to effectively inhibit JAK1, JAK2, and JAK3, which are implicated in conditions such as rheumatoid arthritis and certain hematological malignancies .
2. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The sulfonamide group enhances the compound's ability to interact with biological targets involved in tumor growth . Studies have highlighted its efficacy against specific cancer types, suggesting it could be developed into a therapeutic agent for oncology .
3. Antimicrobial Properties
The sulfonamide moiety is known for its broad-spectrum antimicrobial activity. Compounds with this structure have been evaluated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms similar to traditional sulfonamides .
Case Study 1: JAK Inhibition in Autoimmune Disorders
A study published in the European Patent Office demonstrated the efficacy of similar pyrazolo[3,4-d]pyrimidine derivatives in inhibiting JAK kinases. The findings indicated that these compounds could reduce inflammatory responses in models of autoimmune diseases . This suggests that 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide may have similar therapeutic potential.
Case Study 2: Anticancer Activity Evaluation
In vitro studies conducted on various cancer cell lines revealed that compounds structurally related to this sulfonamide exhibited significant cytotoxic effects. The mechanism involved the inhibition of key signaling pathways that promote cell survival and proliferation . This positions the compound as a candidate for further development in cancer therapy.
Data Table: Summary of Biological Activities
Mécanisme D'action
Molecular Targets and Pathways
3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide exerts its effects by interacting with specific enzymes and receptors, often modulating their activity. It influences molecular pathways involved in signal transduction, enzyme inhibition, and receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide
3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide
Uniqueness
Compared to its analogs, 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide stands out due to its specific structural configuration, which provides unique interaction properties and a diverse range of applications.
This compound's distinctive features make it a valuable subject of study in various scientific disciplines, highlighting the importance of understanding and exploring its full potential.
Activité Biologique
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide is a compound with potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C18H24N8O3S
- Molecular Weight : 396.50 g/mol
- IUPAC Name : this compound
This structure incorporates a sulfonamide group, which is often associated with antibacterial and anti-inflammatory properties.
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of COX Enzymes : Similar compounds have shown to inhibit cyclooxygenases (COX), which play a crucial role in inflammation. For instance, related pyrazole derivatives have demonstrated selective inhibition of COX-II with IC50 values in the low micromolar range .
- Anticancer Activity : The compound's structural analogs have been studied for their anticancer properties. For example, pyrazolo[3,4-d]pyrimidines have been reported to target various cancer cell lines effectively .
- Kinase Inhibition : Some derivatives have been identified as inhibitors of Trk kinases, which are implicated in cancer progression and inflammatory diseases .
Table 1: Summary of Biological Assays
Case Study 1: COX-II Selectivity
A study investigating a series of pyrazole derivatives found that one compound exhibited an IC50 value of 0.52 µM against COX-II, demonstrating significant selectivity compared to COX-I . This suggests that the compound may be beneficial in treating conditions where inflammation is prevalent without the typical side effects associated with non-selective NSAIDs.
Case Study 2: Anticancer Properties
In vitro studies on MCF-7 breast cancer cells revealed that certain pyrazolo[3,4-d]pyrimidine derivatives led to a notable decrease in cell viability (IC50 = 0.63 µM). This highlights the potential use of such compounds in cancer therapeutics, particularly for hormone-responsive tumors .
Q & A
Q. What are the key synthetic steps for 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves sequential coupling of the pyrazolo[3,4-d]pyrimidine core with pyrrolidine and isoxazole-sulfonamide moieties. Key steps include:
Nucleophilic substitution to introduce the pyrrolidine group at the pyrimidine C4 position.
Sulfonamide coupling using ethylenediamine as a linker.
Intermediates are validated via HPLC (purity >95%) and NMR (e.g., confirming pyrrolidine N-H signals at δ 2.8–3.2 ppm and sulfonamide S=O stretches at 1150–1350 cm⁻¹ in FTIR) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- FTIR : Validates functional groups (e.g., sulfonamide S=O at ~1320 cm⁻¹).
- X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and regioselectivity during pyrazolo[3,4-d]pyrimidine functionalization?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, ethanol/water mixtures at 60–80°C improve pyrrolidine coupling efficiency by 20% compared to DMF .
- Kinetic monitoring : Employ in-situ UV-Vis spectroscopy or TLC to track reaction progress and identify side products (e.g., over-alkylation) .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to ATP-binding pockets (e.g., pyrazolo[3,4-d]pyrimidine mimicking adenine interactions).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding).
- QSAR models : Correlate substituent electronegativity (e.g., sulfonamide groups) with inhibitory activity (IC₅₀) .
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved for sulfonamide derivatives?
- Methodological Answer :
- Metabolic stability assays : Test hepatic microsome clearance to identify rapid degradation (e.g., CYP450-mediated oxidation of pyrrolidine).
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fractions; high PPB (>90%) may reduce in vivo efficacy.
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate bioavailability and target engagement data to refine dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
